Haploside C is a glycoside and a member of flavonoids.

Haploside C is a natural product found in Haplophyllum acutifolium with data available.

Haploside C

CAS No.: 108279-04-5

Cat. No.: VC6246949

Molecular Formula: C31H36O18

Molecular Weight: 696.611

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108279-04-5 |

|---|---|

| Molecular Formula | C31H36O18 |

| Molecular Weight | 696.611 |

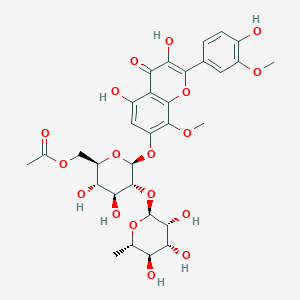

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1 |

| Standard InChI Key | JGGRFKDDIGORCC-LHYXFQTCSA-N |

| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Haploside C (PubChem CID: 20106108) belongs to the flavonoid glycoside class, distinguished by its intricate polyhydroxylated structure. The compound’s IUPAC name, [3,4-dihydroxy-6-[3,5,8-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate, reflects its multifunctional chromene and glycosidic moieties . Key structural attributes include:

-

Flavonoid backbone: An 8-hydroxyflavone core with hydroxyl groups at positions 3, 5, and 8.

-

Glycosidic linkages: A 6-O-acetylated glucose unit and a 6-deoxyhexopyranosyl group.

-

Aromatic substitution: A 4-hydroxy-3-methoxyphenyl group at position 2 of the chromene ring.

Table 1: Physicochemical Properties of Haploside C

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₄O₁₈ |

| Molecular Weight | 682.6 g/mol |

| Hydrogen Bond Donors | 9 |

| Hydrogen Bond Acceptors | 18 |

| Topological Polar Surface Area | 281 Ų |

| XLogP3 | -0.7 |

| Rotatable Bonds | 9 |

Data derived from PubChem computational analyses .

The compound’s low octanol-water partition coefficient (XLogP3 = -0.7) suggests moderate hydrophilicity, likely influencing its bioavailability and interaction with cellular targets .

Isolation and Identification from Natural Sources

Bioactivity-Guided Extraction from Citrus aurantium L.

Haploside C was first identified in Citrus aurantium L. (bitter orange) through a bioactivity-guided isolation protocol targeting anti-CRCs constituents . The methodology involved:

-

Fractionation: Phenolic-rich extracts were partitioned using AB-8 macroporous resin, with 40% and 60% ethanol eluants showing maximal anti-proliferative activity.

-

Chromatographic Purification: Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) resolved 65 compounds from the active fractions, including five previously unreported phytochemicals .

-

Structural Elucidation: High-resolution MS and nuclear magnetic resonance (NMR) spectroscopy confirmed Haploside C’s structure, particularly its acetylated glycosidic side chains .

This approach highlights the compound’s occurrence in edible plants, positioning it as a candidate for dietary chemoprevention strategies.

Biological Activities and Mechanisms of Action

Anti-Proliferative Effects in Colorectal Cancer

Haploside C suppresses CRCs growth (HCT116 and SW480 cell lines) with IC₅₀ values comparable to reference chemotherapeutic agents . Mechanistic studies reveal dual pathways:

-

Wnt/β-Catenin Signaling Inhibition: The compound downregulates CTNNB1 (β-catenin) expression and reduces T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcriptional activity, disrupting oncogenic signaling .

-

Cell Cycle Arrest: Flow cytometry analyses indicate G1 phase arrest mediated by p21 upregulation and cyclin D1 suppression .

Antioxidant Capacity

The polyphenolic structure confers radical scavenging activity, as demonstrated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . Haploside C’s reducing power correlates with its hydroxyl group density, particularly at the chromene C-3 and C-5 positions .

Analytical Methods and Characterization Techniques

UHPLC-Q-TOF/MS Profiling

The identification of Haploside C relied on UHPLC-Q-TOF/MS operated in positive ion mode (ESI+). Key spectral features include:

-

Precursor Ion: m/z 683.1818 [M+H]⁺

-

Fragmentation Pattern: Dominant fragments at m/z 333.0597 (aglycone ion) and 537.1277 (acetylated hexose moiety) .

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Collision Energy | 10–20 eV |

| Column | Agilent SB-Aq 2.1×50mm |

| Retention Time | 7.19 min |

Adapted from PubChem spectral data .

Challenges in Stereochemical Resolution

PubChem notes undefined stereocenters complicate 3D conformer generation, necessitating advanced techniques like vibrational circular dichroism (VCD) for absolute configuration determination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume